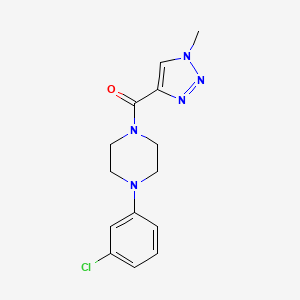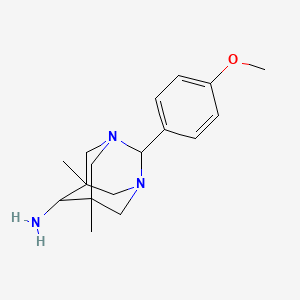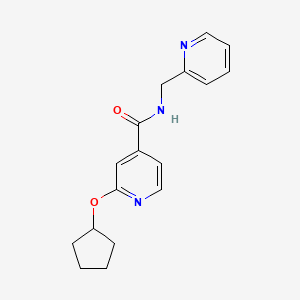![molecular formula C27H27N5O3 B2423571 2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207041-79-9](/img/no-structure.png)
2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H27N5O3 and its molecular weight is 469.545. The purity is usually 95%.
BenchChem offers high-quality 2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
- Pyrazoles and oxadiazoles are prominent in medicinal chemistry due to their wide range of biological activities. Compounds featuring pyrazole and oxadiazole moieties have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. For instance, studies have synthesized and evaluated the cytotoxic activity of novel pyrazole derivatives, demonstrating significant potential against various cancer cell lines (Hafez et al., 2016). Similarly, oxadiazole derivatives have been investigated for their antimicrobial properties, suggesting their application in combating resistant bacterial strains (Ningaiah et al., 2014).
Material Science and Chemical Sensors
- In the field of materials science, pyrazole and oxadiazole compounds have been utilized in the development of advanced materials and chemical sensors. For example, pyrazoline derivatives have been explored as fluorescent chemosensors for the detection of metal ions, indicating their utility in environmental monitoring and analytical chemistry (Salman A. Khan, 2020).
Biological Studies and Mechanistic Insights
- Research into the biological mechanisms of action for these compounds has revealed their interaction with various biological targets, providing insights into their potential therapeutic applications. For instance, silver complexes based on pyrazole derivatives have shown significant in vitro antitumor activity, particularly against lung carcinoma cells, by targeting specific enzymes like Thioredoxin (TrxR), which are crucial for cellular redox homeostasis (Pellei et al., 2023).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one ring system followed by the introduction of the 2-butoxyphenyl and 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "2,3-dichloropyrazine", "2-butoxyphenol", "3-(3,4-dimethylphenyl)-1,2,4-oxadiazole", "sodium hydride", "methyl iodide", "palladium on carbon", "triethylamine", "acetic acid", "sodium acetate", "N,N-dimethylformamide", "chloroform", "methanol" ], "Reaction": [ "Step 1: Synthesis of 2-(2-butoxyphenyl)pyrazine\n- React 2-butoxyphenol with 2,3-dichloropyrazine in the presence of sodium hydride to obtain 2-(2-butoxyphenyl)pyrazine\n\nStep 2: Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl pyrazine\n- React 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole with methyl iodide in the presence of palladium on carbon and triethylamine to obtain 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl iodide\n- React 2-(2-butoxyphenyl)pyrazine with 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl iodide in the presence of sodium hydride to obtain 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl pyrazine\n\nStep 3: Synthesis of 2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one\n- React 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl pyrazine with acetic acid and sodium acetate to obtain 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl pyrazolo[1,5-a]pyrazin-4(5H)-one\n- React 2-(2-butoxyphenyl)pyrazine with N,N-dimethylformamide and sodium hydride to obtain 2-(2-butoxyphenyl)-5-dimethylaminomethylpyrazolo[1,5-a]pyrazin-4(5H)-one\n- React 2-(2-butoxyphenyl)-5-dimethylaminomethylpyrazolo[1,5-a]pyrazin-4(5H)-one with 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl pyrazolo[1,5-a]pyrazin-4(5H)-one in the presence of chloroform and methanol to obtain 2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" ] } | |
CAS RN |
1207041-79-9 |
Molecular Formula |
C27H27N5O3 |
Molecular Weight |
469.545 |
IUPAC Name |
2-(2-butoxyphenyl)-5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H27N5O3/c1-4-5-14-34-24-9-7-6-8-21(24)22-16-23-27(33)31(12-13-32(23)29-22)17-25-28-26(30-35-25)20-11-10-18(2)19(3)15-20/h6-13,15-16H,4-5,14,17H2,1-3H3 |
InChI Key |
LOVOTKCZCSCLGP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2423490.png)
![5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2423491.png)
![(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2423492.png)
![6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2423495.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2423496.png)


![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)[(4-nitrophenyl)methoxy]amine](/img/structure/B2423499.png)

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2423506.png)


![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol](/img/structure/B2423511.png)